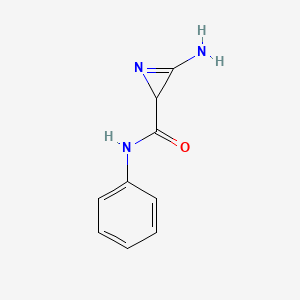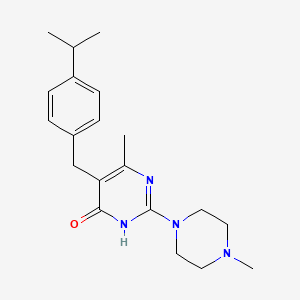![molecular formula C20H20FN3O B6056582 N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline](/img/structure/B6056582.png)
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
Mechanism of Action
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline exerts its pharmacological effects by selectively inhibiting BTK, a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation, survival, and migration. N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has been shown to be more potent than other BTK inhibitors, such as ibrutinib and acalabrutinib, due to its high selectivity and binding affinity for BTK.
Biochemical and Physiological Effects:
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has been shown to exhibit potent anti-tumor activity in various preclinical models of B-cell malignancies, including CLL and MCL. In addition, N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in preclinical models of autoimmune and inflammatory diseases. N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline is its high selectivity and binding affinity for BTK, which makes it more potent than other BTK inhibitors. N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline also exhibits a favorable safety profile, with no significant adverse effects reported in preclinical studies. However, one of the limitations of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development and application of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline. One potential application is in the treatment of B-cell malignancies, where N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has shown promising results in preclinical studies. Another potential application is in the treatment of autoimmune and inflammatory diseases, where N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has been shown to suppress the production of pro-inflammatory cytokines. Further studies are needed to evaluate the efficacy and safety of N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline in clinical trials, as well as to explore its potential applications in other diseases and conditions.
Synthesis Methods
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline is synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3-fluorobenzaldehyde with tetrahydrofuran in the presence of sodium borohydride to produce 3-(3-fluorophenyl)tetrahydro-3-furanol. This intermediate is then reacted with 4-(1H-imidazol-1-yl)aniline in the presence of trifluoroacetic acid to produce N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline.
Scientific Research Applications
N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have shown that N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline exhibits potent inhibitory activity against Bruton's tyrosine kinase (BTK), a key mediator of B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
properties
IUPAC Name |
N-[[3-(3-fluorophenyl)oxolan-3-yl]methyl]-4-imidazol-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O/c21-17-3-1-2-16(12-17)20(8-11-25-14-20)13-23-18-4-6-19(7-5-18)24-10-9-22-15-24/h1-7,9-10,12,15,23H,8,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKGMVXGZUMMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=CC=C(C=C2)N3C=CN=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115143.P001 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)


![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6056531.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethanol](/img/structure/B6056549.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056555.png)
![2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}pyrazine](/img/structure/B6056556.png)
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)
![N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6056600.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6056602.png)